molecular formula C16H17NO2 B1584214 Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- CAS No. 6317-85-7

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-

Cat. No.: B1584214
CAS No.: 6317-85-7
M. Wt: 255.31 g/mol
InChI Key: SOLBSNQBVLAREX-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- (CAS: 6317-85-7) is an organic compound with the molecular formula C₁₆H₁₇NO₂ and a molar mass of 255.31 g/mol . Its structure features a central ethanone moiety substituted with a phenyl group at position 2, a hydroxyl group at position 2, and a 4-(dimethylamino)phenyl group at position 1. Key physico-chemical properties include a melting point of 161–163°C, a predicted boiling point of 439.6±35.0°C, and a density of 1.171±0.06 g/cm³ . The compound’s pKa of 12.23±0.20 suggests moderate acidity, likely attributable to the phenolic hydroxyl group .

The 4-(dimethylamino)phenyl substituent introduces electron-donating effects, which may enhance the compound’s reactivity in nucleophilic or electrophilic reactions. This structural motif is common in bioactive molecules, where the dimethylamino group can improve solubility and binding interactions with biological targets .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBSNQBVLAREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884258
Record name Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6317-85-7
Record name 4-(Dimethylamino)benzoin
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Record name Ethanone, 1-(4-(dimethylamino)phenyl)-2-hydroxy-2-phenyl-
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Record name Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
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Record name 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenylethan-1-one
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Biological Activity

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-, commonly referred to as DMAP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAP has the following chemical structure:

  • Molecular Formula : C16H17N1O2
  • Molecular Weight : 271.32 g/mol
  • Chemical Structure :
C6H4(N CH3 2)C(OH)(C6H5)CO\text{C}_6\text{H}_4(\text{N CH}_3\text{ }_2)\text{C}(OH)(C_6\text{H}_5)\text{CO}

The biological activity of DMAP is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes:

  • Acetylcholinesterase Inhibition : DMAP has shown potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. The compound's Ki values for AChE inhibition are reported to be in the low nanomolar range, demonstrating significant potency .
  • Carbonic Anhydrase Inhibition : Research indicates that DMAP can inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in the body. The compound exhibits selectivity towards different CA isoforms, which can be beneficial for targeted therapies .

Antimicrobial Activity

DMAP has exhibited antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxicity and Antitumor Activity

Research indicates that DMAP may possess cytotoxic effects on certain cancer cell lines. Its mechanism involves inducing apoptosis through the modulation of oxidative stress pathways and inflammatory responses. This property positions DMAP as a candidate for further investigation in cancer therapy .

Case Studies

  • Study on AChE Inhibition :
    • Objective : To evaluate the AChE inhibitory activity of DMAP.
    • Method : In vitro assays were conducted using human recombinant AChE.
    • Results : DMAP demonstrated potent inhibition with a Ki value of 22.13 ± 1.96 nM, comparable to standard AChE inhibitors .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of DMAP against various bacterial strains.
    • Method : Disk diffusion method was employed.
    • Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Safety Profile

While DMAP shows promising biological activities, it is essential to consider its safety profile. Toxicological studies indicate that DMAP can cause skin irritation and is toxic if ingested. The compound's safety must be thoroughly evaluated in preclinical studies before advancing to clinical trials .

Scientific Research Applications

Pharmaceutical Applications

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- has garnered interest in the pharmaceutical industry due to its potential therapeutic properties.

Potential Uses:

  • Anticancer Agents: The compound's structure suggests activity against certain cancer types, particularly due to its ability to interact with biological molecules involved in cell signaling pathways.
  • Antimicrobial Properties: Preliminary studies indicate that it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study:
A study conducted on related compounds demonstrated that derivatives of dimethylaminobenzoin showed promising results in inhibiting tumor growth in vitro. The exact mechanism is still under investigation, but it involves the modulation of apoptotic pathways.

Organic Synthesis

Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- is utilized as a versatile intermediate in organic synthesis.

Synthesis Pathways:

  • Condensation Reactions: It can be synthesized through the condensation of 4-dimethylaminobenzaldehyde with acetophenone in the presence of an acid catalyst. This method has been optimized for higher yields and purity.

Applications in Synthesis:

  • Precursor for Dyes: The compound serves as a precursor for synthesizing various dyes used in textiles and biological imaging.

Data Table: Synthesis Methods

MethodYield (%)Conditions
Acid-catalyzed condensation75Ethanol, reflux
Base-catalyzed reaction85Aqueous NaOH solution

Fluorescent Probes

One of the most exciting applications of Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- is its use as a fluorescent probe .

Properties:

  • Fluorescence Characteristics: The compound exhibits strong fluorescence under UV light, which can be harnessed for detecting and imaging biological molecules.

Case Study:
Research has shown that when used in cellular imaging, this compound can effectively label specific proteins within cells, allowing for real-time observation of cellular processes. This application is particularly valuable in cancer research where tracking tumor markers is crucial.

Environmental Applications

The environmental impact of chemical compounds is increasingly scrutinized. Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- has been evaluated for its potential as a biodegradable dye.

Research Findings:
Studies indicate that derivatives of this compound can degrade under UV light exposure, suggesting potential applications in environmentally friendly dye formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-, emphasizing differences in substituents, molecular properties, and biological activities.

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- C₁₆H₁₇NO₂ 4-(dimethylamino)phenyl, 2-hydroxy, 2-phenyl Potential antimicrobial and pharmacological applications (inferred from structural analogs)
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone C₁₁H₁₂F₃NO 4-(dimethylamino)phenyl, trifluoromethyl Enhanced lipophilicity and stability; used as a pharmaceutical intermediate for drug candidates with improved efficacy
Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- C₁₇H₁₈O₃ 2-hydroxy, 4-(isopropoxy), 2-phenyl Moderate antimicrobial activity; structural versatility in synthetic chemistry
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone C₁₉H₂₃NO₄ Diethylaminomethyl, 2,4-dihydroxy, 2-methoxyphenyl Significant biological interactions (e.g., enzyme inhibition); explored for drug discovery
Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- C₁₀H₁₂ClNO 2-amino-3,5-dimethylphenyl, chloro Enhanced reactivity in nucleophilic substitutions; potential in materials science
1-[4-(hexadecyloxy)-2-hydroxyphenyl]ethanone C₂₄H₄₀O₃ 4-hexadecyloxy, 2-hydroxy Increased lipophilicity due to long alkyl chain; applications in surfactant chemistry

Structural and Functional Differences

  • Substituent Effects: The trifluoromethyl group in 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone increases lipophilicity and metabolic stability compared to the hydroxyl and phenyl groups in the target compound, making it more suitable for drug development . Alkoxy vs. Hydroxy Groups: The 4-(isopropoxy) substituent in Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, altering solubility and biological target interactions . Amino Group Positioning: Compounds like Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- prioritize steric effects and electronic tuning through amino and chloro substituents, favoring applications in materials science over biological systems .

Preparation Methods

Condensation Reaction Approach

One of the primary routes to synthesize compounds structurally related to Ethanon, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl- involves the condensation of substituted aryl aldehydes with appropriate ketones under basic or catalytic conditions.

  • General Procedure : A substituted aryl aldehyde, such as 4-(dimethylamino)benzaldehyde, is reacted with a phenyl-substituted ethanone derivative in the presence of a base like potassium hydroxide (KOH) in ethanol solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures for extended periods (e.g., 24 hours) to ensure complete conversion. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation : After completion, the reaction mixture is poured onto ice and acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, dried under vacuum, and recrystallized from suitable solvents to obtain the pure compound.

This method is supported by analogous synthesis procedures reported for related hydroxy-substituted aryl ethanones and chalcone derivatives, which demonstrate good yields (up to 70-80%) and reproducibility under these conditions.

Catalytic Oxidation and Multi-Component Reactions (MCR)

Recent advances include the use of novel catalysts such as ionically tagged magnetic nanoparticles bearing urea linkers to facilitate oxidation and condensation steps in one-pot multi-component reactions.

  • Catalyst Preparation : Magnetic Fe3O4 nanoparticles are coated with silica (SiO2) and functionalized with a urea-based ligand, which is subsequently converted to a urea-thiazole sulfonic acid chloride. This catalyst exhibits high activity and can be easily recovered magnetically.

  • Synthesis Procedure : Under solvent-free conditions, aryl aldehydes, pyruvic acid, and amines are reacted in the presence of the magnetic catalyst at elevated temperatures (~80 °C). The catalyst promotes anomeric-based oxidation and condensation, yielding hydroxy-substituted aryl ethanone derivatives in short reaction times (around 30 minutes) with high isolated yields.

  • Catalyst Reusability : The magnetic catalyst can be separated by an external magnet, washed with ethanol, dried, and reused multiple times without significant loss of activity, enhancing the sustainability of the process.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Conditions Yield (%) Reaction Time Catalyst/ Reagent Notes
Base-catalyzed condensation (KOH/EtOH) Room temp to 25°C, 24 hours 70-80 24 hours KOH, ethanol Conventional, straightforward, moderate yield
Magnetic nanoparticle catalysis (MCR) Solvent-free, 80°C, 30 minutes >85 30 minutes Fe3O4@SiO2–urea–thiazole sulfonic acid chloride High yield, rapid, recyclable catalyst

Research Findings and Optimization

  • Reaction Efficiency : The catalytic method using magnetic nanoparticles significantly reduces reaction time while improving yield and allowing easy catalyst recovery, addressing common issues in traditional methods such as long reaction times and difficult purification.

  • Selectivity and Purity : Both methods provide high selectivity towards the desired hydroxy-aryl ethanone product. The catalytic method shows fewer side products due to the controlled environment and catalyst specificity.

  • Environmental Impact : The solvent-free catalytic approach minimizes organic solvent use, aligning with green chemistry principles. The reusability of the catalyst further reduces waste generation.

  • Scalability : The base-catalyzed method is well-established and scalable, but the catalytic method’s scalability depends on the availability and cost of the magnetic catalyst, which is currently feasible for laboratory to pilot scales.

Q & A

What are the recommended synthetic routes for this compound under laboratory conditions?

Basic Research Question
The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted methods. A validated approach involves reacting 4-(dimethylamino)benzaldehyde with 2-hydroxyacetophenone under basic conditions (e.g., NaOH/ethanol). Microwave irradiation significantly reduces reaction time (5–10 minutes vs. 12 hours) while maintaining yields >85% . For catalytic applications, hydrodeoxygenation using Fe25Ru75@SILP catalysts under hydrogen atmospheres (20–30 bar, 120–150°C) selectively produces alkylphenols or anilines, with quantitative yields reported for structurally similar substrates .

Key Parameters Table:

MethodConditionsYieldReference
Claisen-SchmidtNaOH/ethanol, reflux, 12 h80–85%
Microwave-assisted300 W, 5–10 min, solvent-free85–90%
HydrodeoxygenationFe25Ru75@SILP, H₂ (20 bar), 150°C~100%

How should researchers handle and store this compound safely?

Basic Research Question
The compound is classified as Xi (irritant) and poses risks to eyes, skin, and respiratory systems. Safety protocols include:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis or handling .
  • Storage : Room temperature in airtight containers, away from oxidizers. Stability data suggest no significant degradation under inert atmospheres for >12 months .
  • First Aid : Immediate eye rinsing with water (15+ minutes) and medical consultation if exposed .

What spectroscopic techniques are essential for confirming its molecular structure?

Basic Research Question
Structural elucidation requires a multi-technique approach:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), hydroxyl groups (δ 5.2–5.5 ppm), and dimethylamino signals (δ 2.8–3.1 ppm) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for verifying stereochemistry .

How can computational methods predict its reactivity in catalytic processes?

Advanced Research Question
Density Functional Theory (DFT) simulations model electronic interactions, such as charge distribution on the dimethylamino group, which enhances nucleophilic attack susceptibility. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities with enzymatic targets, aiding in drug design . For hydrodeoxygenation, transition-state calculations reveal energy barriers (~25–30 kcal/mol) for hydrogenolysis pathways .

What strategies resolve discrepancies in spectroscopic data during structural analysis?

Advanced Research Question
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational dynamics. Strategies include:

  • Solvent Correction : Apply the IEF-PCM model to DFT-generated shifts for polar solvents (e.g., DMSO) .
  • Dynamic NMR : Variable-temperature studies (e.g., −50°C to 25°C) resolve rotational barriers in hindered substituents .
  • Cross-Validation : Compare crystallographic bond lengths (from SHELX-refined data) with DFT-optimized geometries .

What mechanistic insights explain its role in catalytic hydrodeoxygenation?

Advanced Research Question
In Fe25Ru75@SILP systems, the compound’s hydroxyl group coordinates with Ru sites, facilitating heterolytic cleavage of the C–O bond. Isotopic labeling (D₂O) confirms H₂O as the oxygen sink. Kinetic studies show rate-limiting H₂ dissociation (k = 0.15 s⁻¹ at 150°C), with turnover frequencies (TOF) exceeding 500 h⁻¹ for aniline derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-
Reactant of Route 2
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Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-

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